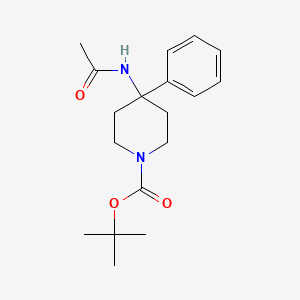

1-Boc-4-Acetamido-4-phenylpiperidine

Descripción general

Descripción

1-Boc-4-Acetamido-4-phenylpiperidine, also known as tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate, is a chemical compound used in various scientific research applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of pharmaceuticals and organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Boc-4-Acetamido-4-phenylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate and acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-4-Acetamido-4-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Boc-4-Acetamido-4-phenylpiperidine is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of analgesics and anesthetics.

Industry: Applied in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-Acetamido-4-phenylpiperidine involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved often include enzymatic reactions that convert the compound to its active form .

Comparación Con Compuestos Similares

1-Boc-4-Acetamido-4-phenylpiperidine is similar to other piperidine derivatives such as:

4-Benzylpiperidine: Used in scientific studies as a monoamine releasing agent.

N-Phenethyl-4-piperidone: A precursor in the synthesis of fentanyl and its analogues.

4-Anilino-N-phenethylpiperidine: Another precursor used in the synthesis of fentanyl.

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in drug discovery and development .

Actividad Biológica

1-Boc-4-Acetamido-4-phenylpiperidine (CAS No. 182621-52-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and an acetamido group. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signal transduction pathways that are critical in various physiological responses.

Biological Activity Overview

The biological activities of this compound have been studied in several contexts, including:

Antinociceptive Activity

Research indicates that derivatives of piperidine compounds exhibit significant antinociceptive effects. For instance, studies have shown that modifications to the piperidine structure can enhance pain relief properties in animal models, suggesting potential applications in pain management.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with findings indicating a dose-dependent increase in cell death.

Neuroprotective Effects

The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antinociceptive effects in rodent models, with a reduction in pain response comparable to established analgesics. |

| Study B | Evaluated the compound's effect on cancer cell lines, showing an IC50 value indicating effective inhibition of cell proliferation. |

| Study C | Investigated neuroprotective properties, revealing potential benefits in reducing neuronal damage in vitro. |

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is crucial for assessing its viability as a therapeutic agent:

- Absorption : The compound demonstrates favorable solubility characteristics.

- Distribution : Predicted to have good tissue distribution based on lipophilicity.

- Metabolism : Likely metabolized by cytochrome P450 enzymes; specific pathways require further investigation.

- Excretion : Primarily excreted through renal pathways.

- Toxicity : Preliminary toxicity assessments indicate a low risk at therapeutic doses.

Propiedades

IUPAC Name |

tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-14(21)19-18(15-8-6-5-7-9-15)10-12-20(13-11-18)16(22)23-17(2,3)4/h5-9H,10-13H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWHOSORSVGVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697184 | |

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182621-52-9 | |

| Record name | 1,1-Dimethylethyl 4-(acetylamino)-4-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182621-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.